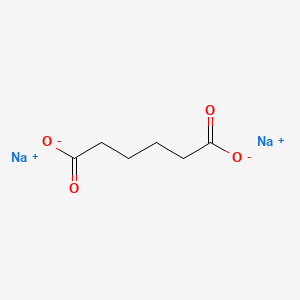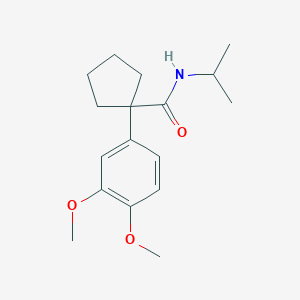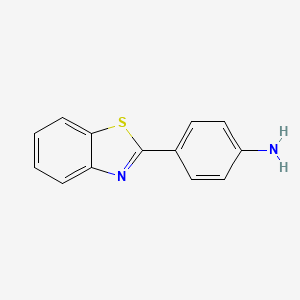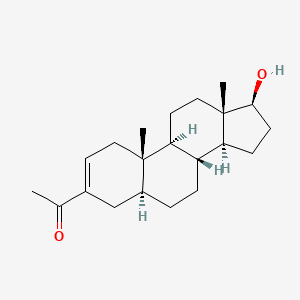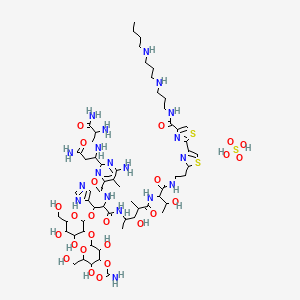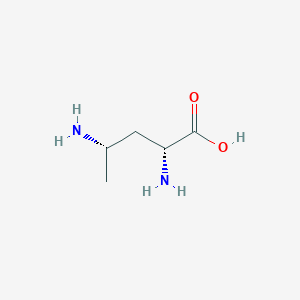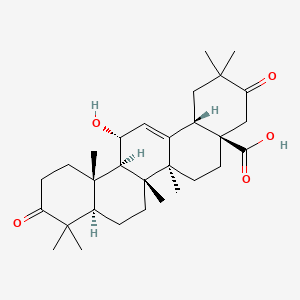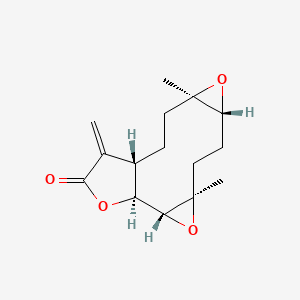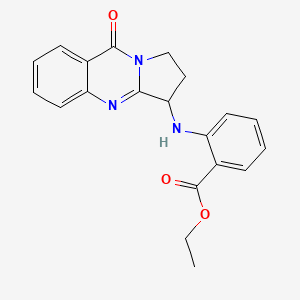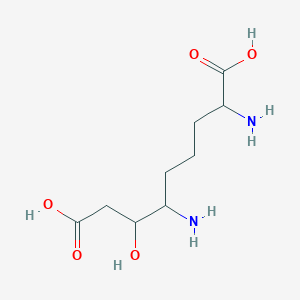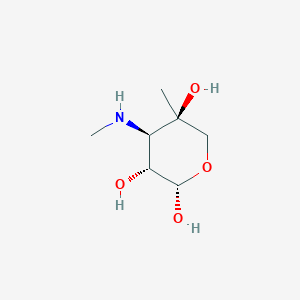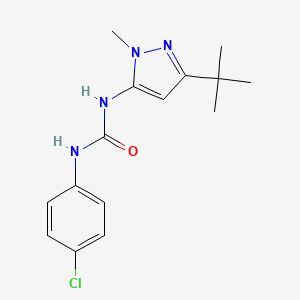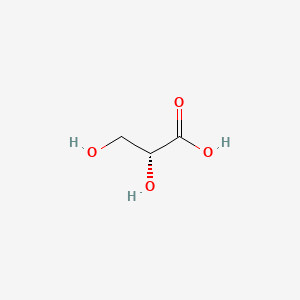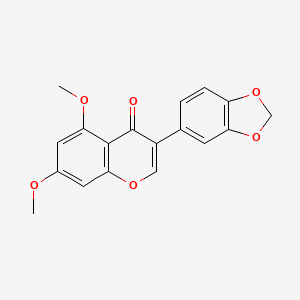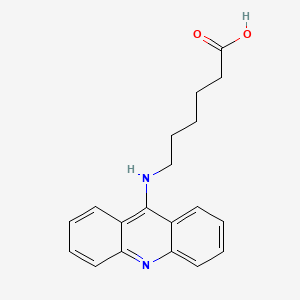
9-(5-Carboxypentylamino)acridine
描述
“9-(5-Carboxypentylamino)acridine” is a chemical compound with the CAS Registry Number 75572-57-5 . It is also known as Hexanoic acid, 6-(9-acridinylamino) .
Molecular Structure Analysis
The molecular structure of “9-(5-Carboxypentylamino)acridine” is characterized by a semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . This structure is common among acridine derivatives and is responsible for their broad range of pharmaceutical properties .科学研究应用
Affinity Adsorbent Ligand
9-(5-Carboxypentylamino)-acridine serves as an affinity adsorbent ligand. It has been synthesized and used to create an efficient affinity adsorbent for purifying acetylcholinesterase from Electrophorus electricus electric organ. This application demonstrates its utility in biochemical research and protein purification processes (Brooks, Tiller, & Struve, 1980).
Interaction with DNA
The molecule interacts with DNA, which is crucial for understanding its mutagenic and carcinogenic properties. Studies have evaluated the intermolecular interactions between nucleic acid base pairs and 9-amino-[N-(2-dimethylamino)ethyl] acridine-4-carboxamide, providing insights into binding patterns, stability of drug–base pair complexes, and preferred binding sites (Shukla, Mishra, & Tiwari, 2006).
Antitumor Potential
There's significant research on the antitumor potential of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. These compounds bind to DNA by intercalation and have shown promising activity against solid tumors in vivo (Atwell et al., 1987). Further, studies on 5-substituted derivatives have revealed their in vivo antitumor activity, specifically against Lewis lung solid tumor (Denny et al., 1987).
DNA Structure Targeting
Research on small molecules targeting multiple DNA structures, including novel 9‐aminoacridine carboxamides, has been conducted. These studies assess their effects on various DNA tertiary structures and their antiproliferative activity, contributing to the understanding of DNA-binding drugs and their biological activity (Howell et al., 2012).
Reactivity and Synthesis
The reactivity of the 9-aminoacridine chromophore in various reactions, including guanidylation, has been explored. This research has led to the discovery of novel cyclic and spirocyclic acridine derivatives, broadening the understanding of acridine chemistry and its potential applications in drug development (Ma, Day, & Bierbach, 2007).
Interactions with Proteins and Nucleic Acids
Studies have also been conducted on the interaction of 9-peptidylaminoacridines with proteins and nucleic acids. These interactions are important for understanding the pharmacological activity and tissue distribution of these compounds (Sachdev, Brownstein, & Fruton, 1974).
属性
IUPAC Name |
6-(acridin-9-ylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(23)12-2-1-7-13-20-19-14-8-3-5-10-16(14)21-17-11-6-4-9-15(17)19/h3-6,8-11H,1-2,7,12-13H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOCKNBOLYNHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226480 | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-Carboxypentylamino)acridine | |
CAS RN |
75572-57-5 | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075572575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

